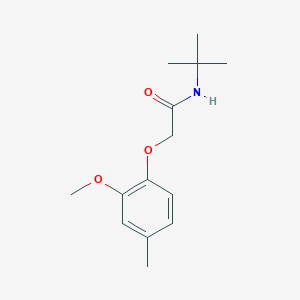![molecular formula C8H9N3O B14917889 3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B14917889.png)
3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . This compound features a fused ring system combining a furan and a pyridine ring, with an imino group at the 3-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A related compound with a hydroxyl group instead of an imino group.
Pyridoxine Impurity A: Another similar compound used in pharmaceutical applications.
Uniqueness
3-Imino-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-4-amine is unique due to its specific fused ring system and the presence of both an imino and a methyl group.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-imino-6-methyl-1H-furo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-4-2-5-3-12-8(10)6(5)7(9)11-4/h2,10H,3H2,1H3,(H2,9,11) |
InChI Key |
RNRYMRIGGGYPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=N)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14917815.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B14917824.png)
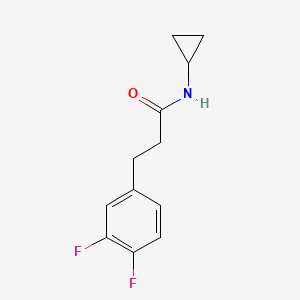
![2-[3-(Methylamino)cyclobutyl]ethanol](/img/structure/B14917833.png)

![2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14917842.png)
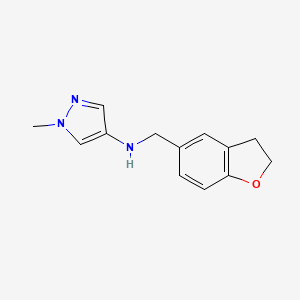
![2-Oxa-6-azatricyclo[3.3.1.03,7]nonane](/img/structure/B14917852.png)
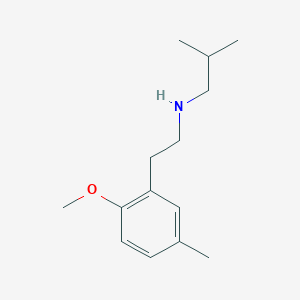
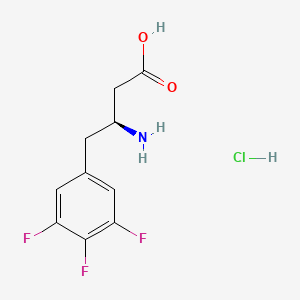
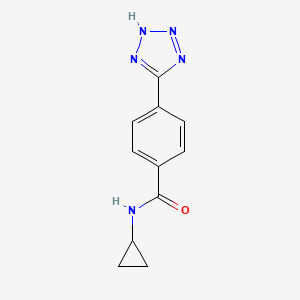
![[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14917882.png)
